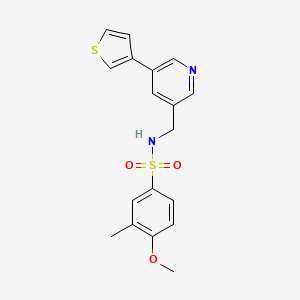

4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a pyridine ring

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-13-7-17(3-4-18(13)23-2)25(21,22)20-10-14-8-16(11-19-9-14)15-5-6-24-12-15/h3-9,11-12,20H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWJUSSADOFTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Methoxy-3-Methylbenzene

The benzene derivative undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 4-methoxy-3-methylbenzenesulfonic acid. Excess chlorosulfonic acid is quenched with ice-water, and the product is isolated via filtration.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C. This exothermic reaction requires stoichiometric PCl₅ (1.0–1.2 equivalents) to ensure complete conversion:

$$

\text{RSO}3\text{H} + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}3 + \text{HCl}

$$

Key Conditions :

- Solvent: Methylene chloride (optimal for solubility and reactivity).

- Catalyst: N,N-Dimethylformamide (0.5–1.0 mol%) accelerates the reaction.

- Yield: 85–92% after aqueous workup and solvent evaporation.

Preparation of (5-(Thiophen-3-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling attaches the thiophene moiety to the pyridine ring. 5-Bromopyridin-3-ylmethanol reacts with thiophen-3-ylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in a dioxane/water mixture (4:1 v/v) at 80°C for 12 hours.

Oxidation and Reductive Amination

The alcohol intermediate is oxidized to the aldehyde using MnO₂, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the primary amine group:

$$

\text{RCHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NH}2

$$

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) yields the amine at >95% purity.

Coupling Reaction to Form the Sulfonamide

Nucleophilic Substitution

The sulfonyl chloride (1.0 equivalent) reacts with (5-(thiophen-3-yl)pyridin-3-yl)methanamine (1.1 equivalents) in dichloromethane (DCM) containing triethylamine (2.0 equivalents) at 0–25°C. The base neutralizes HCl generated during the reaction:

$$

\text{RSO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{Et}3\text{N}} \text{RSO}2\text{NH-R'} + \text{Et}_3\text{NH}^+\text{Cl}^-

$$

Optimization :

- Temperature: 0°C minimizes side reactions (e.g., sulfonamide hydrolysis).

- Solvent: DCM ensures high solubility of both reactants.

- Yield: 78–84% after extraction and solvent removal.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance heat transfer and reduce reaction times. For example, the sulfonation step achieves 90% conversion in 10 minutes using a microreactor at 5°C.

Solvent Recycling

Methylene chloride is recovered via distillation, reducing costs and environmental impact. Industrial batches report solvent reuse for ≥5 cycles without yield loss.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.3 min.

Challenges and Troubleshooting

Byproduct Formation

Phosphorus pentachloride may generate POCl₃, necessitating careful quenching with ice-water. Residual POCl₃ is removed via aqueous washes.

Amine Sensitivity

The primary amine oxidizes readily; thus, reactions are conducted under nitrogen with anhydrous solvents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiophene and pyridine rings may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 4-methoxy-3-methylbenzenesulfonamide

- 5-(thiophen-3-yl)pyridine

- N-(pyridin-3-ylmethyl)benzenesulfonamide

Uniqueness

4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups and heterocyclic rings. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Biological Activity

4-Methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, including case studies and relevant data tables.

Chemical Structure

The structure of this compound can be represented as follows:

This compound consists of a methoxy group, a methyl group, and a thiophenyl-pyridinyl moiety attached to a benzenesulfonamide core.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant inhibitory effects on various cancer cell lines. A notable study indicated that related compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7, demonstrating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 1.76 ± 0.19 |

| Compound B | MCF-7 | 2.28 |

| Compound C | HCT-116 | 3.67 |

These results suggest that the sulfonamide moiety may enhance the anticancer activity of these compounds by interfering with critical cellular pathways involved in tumor growth.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Compounds with similar structures were found to significantly inhibit the release of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating their potential use in treating inflammatory diseases .

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound D | TNF-alpha (97.7%) |

| Compound E | IL-6 (85%) |

These findings highlight the compound's ability to modulate immune responses, making it a candidate for further research in anti-inflammatory therapies.

The mechanism of action for compounds like 4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-y)methyl)benzenesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. For instance, docking studies suggest that these compounds may bind to tubulin and inhibit its polymerization, effectively arresting the cell cycle at the G2/M phase .

Case Studies

- Study on Anticancer Effects : A study evaluated the efficacy of various derivatives on cancer cell lines. Results indicated that modifications in the thiophene and pyridine rings significantly affected cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts.

- Anti-inflammatory Assessment : In vivo studies demonstrated that administration of related compounds reduced microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.